3-(4-Benzylpiperazin-1-yl)aniline
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Overview
Description
3-(4-Benzylpiperazin-1-yl)aniline is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and an aniline group attached to the third carbon of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)aniline typically involves the reaction of benzylpiperazine with aniline under specific conditions. One common method includes the following steps:
Aminomethylation Reaction: The starting material, 1-(4-ethoxyphenyl)-2-phenylethanone, undergoes aminomethylation with paraformaldehyde and benzylpiperazine to yield 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one.
Interaction with Grignard Reagents: The final step involves the interaction of the reduced product with Grignard reagents to form a series of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-1-alkyl (aryl)-2-phenylpropan-1-ones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent. It also exhibits peripheral n-cholinolytic activity.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)aniline: Similar structure with the aniline group attached to the fourth carbon of the piperazine ring.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with substituted piperazine rings and cinnoline moieties.
Uniqueness
3-(4-Benzylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C17H21N3/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14,18H2 |
InChI Key |
IAFRYYVHOSMROI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
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